(R)-Warfarin-d5 is a deuterated analog of the anticoagulant drug Warfarin, specifically labeled with five deuterium atoms. Its chemical formula is and it has a molecular weight of approximately 313.37 g/mol. The incorporation of deuterium atoms replaces five hydrogen atoms in the Warfarin molecule, which enhances its utility in analytical applications, particularly as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. This compound plays a crucial role in pharmacokinetic studies, allowing researchers to accurately quantify Warfarin and its metabolites in biological samples without interference from non-labeled Warfarin.
The synthesis of (R)-Warfarin-d5 typically involves the following methods:
The synthesis requires careful control of reaction conditions to ensure high purity and isotopic labeling efficiency. The use of deuterated solvents is critical to maintain the integrity of the deuterium content in the final product .
(R)-Warfarin-d5 maintains a similar structural framework to Warfarin, with the notable modification of five deuterium atoms substituting hydrogen atoms. This alteration results in a unique isotopic signature that is essential for analytical differentiation during studies.
(R)-Warfarin-d5 undergoes various chemical reactions similar to its non-deuterated counterpart:
Common reagents and conditions for these reactions include:
(R)-Warfarin-d5 functions as a vitamin K antagonist, similar to Warfarin. It inhibits vitamin K epoxide reductase, an enzyme crucial for regenerating reduced vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors such as factors II, VII, IX, and X, as well as proteins C and S. Consequently, this results in an anticoagulant effect that prevents blood clot formation.
Relevant data indicate that (R)-Warfarin-d5 retains biological activity akin to (R)-Warfarin while providing distinct analytical advantages due to its isotopic labeling .
(R)-Warfarin-d5 has several scientific applications:
(R)-Warfarin-d5 (chemical name: (R)-4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one-d5; CAS Registry Number: 773005-79-1) retains the core coumarin-benzyl ketone structure of warfarin but incorporates deuterium atoms at five positions on the phenyl ring attached at the 3-position. The molecular formula is C₁₉H₁₁D₅O₄, yielding a molecular weight of 313.36 g/mol [5] [7]. This isotopic enrichment increases the molecular mass by approximately 5 atomic mass units compared to non-deuterated (R)-warfarin (308.33 g/mol). The chiral center at the 3-position alcohol group defines its (R)-configuration, distinguishing it from the more pharmacologically potent (S)-enantiomer.
Structurally, the deuterium atoms replace hydrogen atoms specifically at the ortho and meta positions of the terminal phenyl ring. This modification minimally affects steric parameters due to deuterium’s near-identical atomic radius to protium. However, vibrational spectroscopy reveals altered C–D stretching frequencies (~2100 cm⁻¹) compared to C–H bonds (~2900 cm⁻¹), a property leveraged in mass spectrometry for detection. Crystallographic studies confirm that deuteration does not alter bond angles or crystal packing. The compound typically presents as a white-to-off-white solid with stability under standard laboratory storage conditions (-20°C) [5] [7].
Table 1: Chemical Identifiers of (R)-Warfarin-d5
Property | Identifier |
---|---|
Systematic Name | (R)-4-Hydroxy-3-(3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl)-2H-chromen-2-one |
CAS Registry Number | 773005-79-1 |
PubChem CID | 75125732 |
Molecular Formula | C₁₉H₁₁D₅O₄ |
Molecular Weight | 313.36 g/mol |
Isomeric SMILES | CC(CC(=O)C@HC₂=C(C₃=CC=CC=C₃OC₂=O)O |
Enantiomeric Purity | >98% (R)-isomer typical |
The primary utility of (R)-Warfarin-d5 lies in its application as an internal standard and metabolic probe in warfarin research. Its near-identical chemical behavior to non-deuterated warfarin—except for mass-dependent properties—allows precise quantification in biological matrices via mass spectrometry.
Bioanalytical Quantification: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), (R)-Warfarin-d5 serves as an ideal internal standard for warfarin enantiomer quantification. Its chromatographic co-elution with endogenous warfarin minimizes matrix effects, while its +5 Da mass shift enables baseline resolution in selected reaction monitoring (SRM) transitions. This application is critical for studies requiring high precision, such as assessing drug-drug interactions or genetic polymorphisms affecting warfarin metabolism. For example, co-administration studies with cytochrome P450 modulators (e.g., enzalutamide) rely on deuterated warfarin analogs to distinguish administered drug from endogenous analytes [4] [8].
Metabolic Pathway Elucidation: The deuterium kinetic isotope effect (DKIE) in (R)-Warfarin-d5 subtly alters metabolic rates at deuterated sites. While warfarin’s (S)-enantiomer undergoes predominant CYP2C9-mediated oxidation, the (R)-enantiomer relies on CYP1A2 and CYP3A4. Deuteration at the phenyl ring partially shields these positions from oxidative metabolism, prolonging elimination half-life. Though moderate compared to aliphatic deuteration, this effect helps isolate specific metabolic routes. For instance, studies using deuterated warfarin have confirmed CYP3A4’s role in (R)-warfarin 10-hydroxylation and CYP1A2’s contribution to 8-hydroxylation [3] [6].
Drug Interaction Studies: (R)-Warfarin-d5 enables simultaneous co-dosing of labeled and unlabeled drug to assess autoinhibition or enzyme saturation. When co-administered with (S)-warfarin or other drugs, it tracks enantiomer-specific interactions without cross-interference. This approach revealed enzalutamide’s differential inhibition: while it reduces S-warfarin exposure by 56% via CYP2C9 induction, its effect on R-warfarin (metabolized by CYP3A4/1A2) is less pronounced [4] [8].
Table 2: Metabolic Pathways of Warfarin Enantiomers Using (R)-Warfarin-d5 as a Probe
Enantiomer | Primary Metabolic Enzymes | Major Metabolites | Effect of Deuteration |
---|---|---|---|
(S)-Warfarin | CYP2C9 (90%) | 7-Hydroxywarfarin | Minimal impact (deuteration not at site) |
(R)-Warfarin | CYP1A2, CYP3A4 | 6-, 8-, 10-Hydroxywarfarin | Reduced ring oxidation via DKIE |
(R)-Warfarin-d5 | Same as (R)-warfarin | Deuterated metabolites | Delayed formation; lower clearance |
Deuterated warfarin analogs emerged alongside broader interest in stable isotope applications in pharmacology. Warfarin itself was first synthesized in 1948, with enantiomeric separation achieved in the 1970s. The development of deuterated versions paralleled advances in synthetic organic chemistry and mass spectrometry from the 1980s onward:
Synthetic Milestones: Early deuterated warfarins utilized acid-catalyzed H/D exchange, yielding non-regiospecific mixtures. Modern synthesis employs directed metalation or halogen-deuterium exchange using D₂ and palladium catalysts. For (R)-Warfarin-d5, the precursor 2,3,4,5,6-pentadeuterioacetophenone undergoes base-catalyzed condensation with (R)-4-hydroxycoumarin, ensuring enantiomeric purity. Commercial availability began circa 2010, with suppliers like MedChemExpress offering >98% isotopically enriched material for research [5] [7].
Evolution in Research Applications: Initially, deuterated warfarins served solely as internal standards. Their role expanded with recognition of the deuterium kinetic isotope effect in drug metabolism. Studies in the 2000s demonstrated that deuterium substitution at non-metabolized sites (e.g., phenyl ring in warfarin) negligibly affects clearance, validating their use as tracers. Conversely, deuteration at labile aliphatic positions (e.g., dronedarone’s methyl groups) intentionally attenuates metabolism [6].
The trajectory of (R)-Warfarin-d5 illustrates the convergence of isotopic chemistry and pharmacology. Future directions may include applications in spatially resolved mass spectrometry imaging or as tracers in microdose studies of special populations.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1